Platinum, (1,2-cyclobutanedimethanamine-N,N')[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum, (1,2-cyclobutanedimethanamine-N,N’)[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]- is a platinum-based compound known for its significant applications in medicinal chemistry, particularly as an anti-cancer agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (1,2-cyclobutanedimethanamine-N,N’)[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]- involves several steps:
Preparation of the Ligand: The ligand, 1,2-cyclobutanedimethanamine, is synthesized through a series of organic reactions starting from cyclobutane derivatives.
Complex Formation: The ligand is then reacted with platinum(II) chloride in the presence of 2-hydroxypropanoic acid under controlled conditions to form the desired platinum complex. The reaction typically occurs in an aqueous medium at a slightly acidic pH to facilitate the coordination of the ligand to the platinum center.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the ligand and subsequent complexation with platinum(II) chloride.
Optimization of Reaction Conditions: Optimization of temperature, pH, and reaction time to maximize yield and purity.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the platinum center, converting it from a +2 to a +1 oxidation state.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Various ligands such as chloride ions, phosphines, and amines.
Major Products
Oxidation Products: N-oxides of the amine groups.
Reduction Products: Reduced platinum complexes.
Substitution Products: New platinum complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions due to its ability to facilitate bond formation and cleavage. It is also studied for its unique coordination chemistry and electronic properties .
Biology
In biological research, the compound is used to study the mechanisms of DNA damage and repair. It serves as a model compound to understand the interactions between platinum-based drugs and cellular components .
Medicine
Medically, Platinum, (1,2-cyclobutanedimethanamine-N,N’)[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]- is primarily used as an anti-cancer agent. It is effective against various types of cancers, including breast, lung, and ovarian cancers. The compound induces apoptosis in cancer cells by forming DNA adducts, which interfere with DNA replication and transcription .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical manufacturing processes. Its unique properties make it valuable in the synthesis of high-performance materials .
Mechanism of Action
The compound exerts its anti-cancer effects by binding to DNA and forming platinum-DNA adducts. These adducts cause cross-linking of DNA strands, which inhibits DNA replication and transcription, ultimately leading to cell death. The primary molecular targets are the nucleophilic sites on DNA, particularly the N7 position of guanine .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: Another platinum-based anti-cancer drug with a similar mechanism of action but different ligand structure.
Carboplatin: A second-generation platinum compound with a cyclobutane dicarboxylate ligand.
Oxaliplatin: A third-generation platinum compound with a diaminocyclohexane ligand.
Uniqueness
Platinum, (1,2-cyclobutanedimethanamine-N,N’)[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]- is unique due to its specific ligand structure, which provides enhanced stability and reduced side effects compared to earlier platinum-based drugs. Its ability to form stable DNA adducts with high specificity makes it a valuable addition to the arsenal of anti-cancer agents .
Properties
Molecular Formula |
C9H18N2O3Pt |
---|---|
Molecular Weight |
397.33 g/mol |
IUPAC Name |
[2-(aminomethyl)cyclobutyl]methanamine;2-oxidopropanoate;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+2/p-1 |
InChI Key |
RLXPIABKJFUYFG-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.